Cas no 4867-37-2 (3-Chlorothioanisole)
3-Chlorothioanisole Chemical and Physical Properties
Names and Identifiers
-
- 3-Chlorothioanisole
- 3-Chlorophenyl methyl sulphide
- 1-chloro-3-methylsulfanylbenzene
- 1-Chloro-3-(methylthio)benzene
- 3-Chlorophenyl Methyl Sulfide
- 3-Chloro thioanisole
- m-chlorothioanisole
- 1-Chloro-3-(methylsulfanyl)benzene
- 3-(Methylthio)chlorobenzene
- 3-Cpms
- 3-Chlorothioanisol
- PubChem10644
- 1-chloro-3-methylthiobenzene
- m-chlorophenyl methyl sulphide
- Methyl(3-chlorophenyl) sulfide
- (3-chlorophenyl)(methyl)sulfane
- PTG
- 4867-37-2
- PTGSDZVASWKUHK-UHFFFAOYSA-N
- PS-6251
- NS00124501
- SCHEMBL1145956
- InChI=1/C7H7ClS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H
- CS-0194910
- 1-Chloro-3-(methylsulfanyl)benzene #
- MFCD00040127
- AKOS006222085
- D89485
- NSC133796
- FT-0615534
- Benzene, 1-chloro-3-(methylthio)-
- AC-16433
- 3-Chlorothioanisole, 97%
- NSC-133796
- C2070
- NSC 133796
- DTXSID50197575
- J-512345
- (3-chloro-phenyl)-methyl sulfide
- DB-051571
-
- MDL: MFCD00040127
- Inchi: 1S/C7H7ClS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
- InChI Key: PTGSDZVASWKUHK-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)SC
- BRN: 1931485
Computed Properties
- Exact Mass: 157.99600
- Monoisotopic Mass: 157.996
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 25.3
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.206
- Boiling Point: 244°C(lit.)
- Flash Point: 106
- Refractive Index: 1.600
- PSA: 25.30000
- LogP: 3.06190
- Solubility: Uncertain
3-Chlorothioanisole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:3334
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S23; S36/37; S36; S26
-
Hazardous Material Identification:
- HazardClass:STENCH
- Risk Phrases:R36/37/38
3-Chlorothioanisole Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Chlorothioanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003553-1g |
3-Chlorothioanisole |
4867-37-2 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 003553-5g |
3-Chlorothioanisole |
4867-37-2 | 99% | 5g |
£14.00 | 2022-03-01 | |
| Fluorochem | 003553-25g |
3-Chlorothioanisole |
4867-37-2 | 99% | 25g |
£65.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101839-25g |
3-Chlorothioanisole |
4867-37-2 | 97% | 25g |
¥970.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101839-5g |
3-Chlorothioanisole |
4867-37-2 | 97% | 5g |
¥311.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101839-1g |
3-Chlorothioanisole |
4867-37-2 | 97% | 1g |
¥154.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027089-1g |
3-Chlorothioanisole |
4867-37-2 | 97% | 1g |
¥82 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027089-25g |
3-Chlorothioanisole |
4867-37-2 | 97% | 25g |
¥1165 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027089-5g |
3-Chlorothioanisole |
4867-37-2 | 97% | 5g |
¥374 | 2024-05-23 | |
| TRC | C428318-50mg |
3-Chlorothioanisole |
4867-37-2 | 50mg |
$ 50.00 | 2022-06-06 |
3-Chlorothioanisole Suppliers
3-Chlorothioanisole Related Literature
-
Peter Hanson,Ramon A. A. J. Hendrickx,John R. Lindsay Smith Org. Biomol. Chem. 2008 6 745
Additional information on 3-Chlorothioanisole
Comprehensive Guide to 3-Chlorothioanisole (CAS No. 4867-37-2): Properties, Applications, and Market Insights
3-Chlorothioanisole (CAS No. 4867-37-2) is an organosulfur compound widely used in pharmaceutical and agrochemical synthesis. With the molecular formula C7H7ClS, this chlorinated thioanisole derivative serves as a versatile building block in organic chemistry. Its unique structure combines a thioether group with a chlorine substituent at the meta position, making it particularly valuable for constructing complex molecular architectures.
The growing demand for 3-Chloro thioanisole in research laboratories and industrial applications has made it a subject of significant interest. Recent studies highlight its role in developing pharmaceutical intermediates, especially in the synthesis of potential drug candidates for neurological disorders. The compound's electron-rich aromatic system and moderate reactivity make it suitable for various coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
From a chemical perspective, 3-Chlorothioanisole typically appears as a colorless to pale yellow liquid with a characteristic sulfurous odor. It demonstrates moderate solubility in common organic solvents like dichloromethane, ethyl acetate, and toluene, but limited solubility in water. These physicochemical properties contribute to its handling characteristics and determine appropriate storage conditions, typically under inert atmosphere at low temperatures to prevent oxidation.
In synthetic applications, researchers frequently employ 3-Chloro thioanisole CAS 4867-37-2 as a precursor for more complex sulfur-containing compounds. The compound's chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions, while the thioether functionality can participate in oxidation reactions to yield sulfoxides or sulfones. This dual reactivity makes it particularly valuable in medicinal chemistry where both structural diversity and controlled reactivity are crucial.
The market for 3-Chlorothioanisole derivatives has shown steady growth, driven by increasing research in small molecule therapeutics and crop protection agents. Manufacturers have responded by developing more efficient synthetic routes to produce high-purity 3-Chlorothioanisole at commercial scales. Recent process optimizations have focused on reducing heavy metal catalysts and improving atom economy, aligning with the pharmaceutical industry's push toward greener synthetic methodologies.
Analytical characterization of 3-Chlorothioanisole (4867-37-2) typically involves GC-MS, HPLC, and NMR spectroscopy. The proton NMR spectrum shows characteristic signals for the aromatic protons in the 7.1-7.4 ppm range, with distinct splitting patterns due to the meta-substituted chlorine. The methyl group attached to sulfur appears as a singlet around 2.5 ppm. These spectral features aid in quality control and verification of synthetic products derived from this intermediate.
Emerging applications for 3-Cl-thioanisole include its use in materials science, particularly in the development of organic electronic materials and liquid crystals. The compound's ability to influence electron density distribution in conjugated systems makes it interesting for designing charge transport materials in organic light-emitting diodes (OLEDs). Researchers are also exploring its potential in creating self-assembled monolayers for surface modification applications.
From a regulatory standpoint, proper handling of 3-Chlorothioanisole CAS No. 4867-37-2 requires standard laboratory safety precautions. While not classified as highly hazardous, appropriate personal protective equipment including gloves and eye protection should be used when handling the compound. Proper ventilation is recommended due to its volatility and potential for vapor inhalation exposure.
The future outlook for 3-Chlorothioanisole applications appears promising, particularly in asymmetric synthesis where its prochiral nature offers opportunities for creating enantiomerically pure compounds. Ongoing research explores its use in chiral auxiliary development and as a scaffold for catalysis ligands. These developments align with current trends in pharmaceutical chemistry that emphasize stereoselective synthesis and atom-efficient transformations.
For researchers sourcing 3-Chloro thioanisole 4867-37-2, quality parameters to evaluate include purity (typically ≥98% by GC), water content, and absence of oxidation byproducts. Reputable suppliers provide comprehensive analytical certificates and material safety data sheets. The compound is generally available in quantities ranging from grams to kilograms, with packaging options that ensure stability during transport and storage.
In conclusion, 3-Chlorothioanisole (CAS 4867-37-2) represents an important synthetic intermediate with diverse applications across multiple chemistry-driven industries. Its balanced reactivity profile, commercial availability, and versatility in organic transformations ensure its continued relevance in both academic and industrial settings. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as a valuable tool for chemical innovation.
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